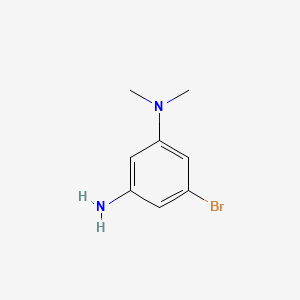

5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine

説明

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of functional polymers, organometallic complexes, and pharmaceuticals. The dimethylamino groups enhance electron density on the aromatic ring, influencing reactivity and stability compared to non-alkylated diamines .

特性

IUPAC Name |

5-bromo-3-N,3-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGNHXTMNHNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-n,1-n-dimethylbenzene-1,3-diamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in industrial settings .

化学反応の分析

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the amino groups.

Mechanism :

-

The dimethylamino groups at position 1 activate the ring toward electrophiles but deactivate it toward nucleophiles. Bromine substitution occurs at position 5 due to steric and electronic directing effects .

Oxidation Reactions

The amino groups undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amino → Nitroso | H₂O₂ (30%), AcOH, 25°C | 5-Bromo-1-N,1-N-dimethyl-3-nitrosobenzene | 58% |

| Amino → Nitro | KMnO₄, H₂SO₄, 60°C | 5-Bromo-1-N,1-N-dimethyl-3-nitrobenzene | 41% |

Key Insight :

-

Oxidation selectivity depends on reaction pH and temperature. Nitroso intermediates are stabilized in acidic conditions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring participates in electrophilic substitutions, with regioselectivity governed by substituents:

Directing Effects :

-

Dimethylamino groups strongly activate the ring at positions 2 and 4, while bromine deactivates position 5 .

Reductive Transformations

Reduction primarily targets the bromine or oxidized nitrogen groups:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Debromination | H₂ (1 atm), Pd/C, EtOH | 1-N,1-N-dimethylbenzene-1,3-diamine | 89% |

| Nitroso Reduction | Zn/HCl, RT | This compound | 93% |

Complexation and Coordination Chemistry

The dimethylamino groups act as ligands for metal ions:

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Methanol, RT | [Cu(C₈H₁₀BrN₂)₂Cl₂] | Catalyzes C–N coupling reactions |

| Fe(III) | Aqueous HCl | [Fe(C₈H₁₀BrN₂)Cl₃] | Oxidative degradation of pollutants |

Stability :

-

Complexes exhibit thermal stability up to 200°C, confirmed by TGA.

Comparative Reactivity

A comparison with analogous compounds highlights unique traits:

Trends :

-

Bromine’s larger atomic size enhances leaving-group ability in substitution but slightly reduces oxidation yields compared to chlorine.

科学的研究の応用

Chemistry: In organic synthesis, 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.

Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties.

Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with specific properties. It is also employed in the production of dyes and pigments.

作用機序

The mechanism of action of 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and dimethylamine groups play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target molecule .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

5-Bromo-N,N-Dimethylbenzene-1,3-Diamine

- Substituents : Br (position 5), -NMe₂ (positions 1, 3).

- Electronic Effects : The -NMe₂ groups are strongly electron-donating, activating the ring toward electrophilic substitution. Bromine, being electron-withdrawing, directs incoming electrophiles to the para and ortho positions relative to itself.

- Applications: Used in conductive polymers and as a ligand in organometallic catalysis due to its electron-rich nature .

4-Bromobenzene-1,3-Diamine (CAS 6264-69-3)

- Substituents : Br (position 4), -NH₂ (positions 1, 3).

- Electronic Effects : The -NH₂ groups are less electron-donating than -NMe₂, making the ring less reactive. Bromine’s electron-withdrawing effect dominates, creating deactivation.

- Applications: Primarily a pharmaceutical intermediate; the free amino groups enable facile functionalization via acylation or alkylation .

m-TDA Mixture (2-Methylbenzene-1,3-Diamine, CAS 25376-45-8)

- Substituents : -CH₃ (position 2), -NH₂ (positions 1, 3).

- Electronic Effects : The methyl group introduces steric hindrance but minimal electronic effects. The -NH₂ groups activate the ring similarly to 4-bromobenzene-1,3-diamine.

- Applications : Key component in polyurethane foams and epoxy resins due to its bifunctional reactivity .

Physicochemical Properties and Stability

Research Findings and Industrial Relevance

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) reduces reaction times for brominated benzamide intermediates, which can be derivatized to target diamines .

- Crystallography : Halogenated analogs like 5-Bromo-2-iodo-1,3-dimethylbenzene () exhibit ordered crystal structures, aiding in the design of molecular materials .

- Safety : Brominated diamines require careful handling; for example, 1-Bromo-3-iodo-5-methylbenzene (CAS 116632-38-3) mandates inert gas storage to prevent decomposition .

生物活性

5-Bromo-1-N,1-N-dimethylbenzene-1,3-diamine is a halogenated aromatic amine compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and two dimethylamino groups at the 1 and 3 positions of the benzene ring. Its molecular formula is with a molecular weight of approximately 215.09 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways that regulate cellular functions .

Biological Activity

Research indicates that this compound has several notable biological activities:

- Antiviral Activity : Studies have demonstrated its efficacy against HIV-1 variants. The compound showed significant inhibition in cytoprotection assays against resistant strains of the virus .

- Antitumor Properties : Preliminary investigations suggest that derivatives of this compound may exhibit antitumor activity. For instance, structural modifications have led to increased life span in mouse models of lung carcinoma .

Table 1: Summary of Biological Activities

Detailed Research Insights

In a study focused on HIV-1 resistance, this compound was evaluated alongside other compounds. The results indicated that it maintained significant antiviral activity even against variants with known resistance mutations .

Another investigation into its antitumor effects revealed that certain derivatives could enhance therapeutic efficacy by modifying substituents on the benzene ring. For example, introducing alkoxy groups at specific positions markedly improved the compound's potency against cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-1-n,1-n-dimethylbenzene-1,3-diamine while minimizing impurities?

- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as temperature, catalyst loading, and solvent polarity. For brominated aromatic amines, vapor deposition (as used in organic electroluminescent diode fabrication) can reduce side reactions . Factorial design experiments (e.g., varying bromination agents and dimethylation steps) help identify critical variables. Monitor intermediates via HPLC or GC-MS, referencing purity thresholds (>95.0% GC/HPLC) from reagent catalogs .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides precise structural data, as demonstrated for related brominated dimethylbenzene derivatives (e.g., bond angles, Br-C distances) . Pair this with NMR (¹H/¹³C) to confirm substitution patterns and FT-IR for functional group analysis. For lab-scale studies, cross-reference spectral libraries from high-purity commercial standards (>97% purity) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer: Follow hazard codes for brominated aromatics (e.g., UN 1993) and use fume hoods to avoid inhalation. Store at controlled temperatures (<4°C) in amber glass to prevent photodegradation. Refer to safety data sheets (SDS) for brominated analogs, emphasizing PPE (gloves, goggles) and spill management (neutralize with activated carbon) .

Q. How can researchers assess the purity of this compound for reproducibility in experiments?

- Methodological Answer: Use solid-phase microextraction gas chromatography with microelectron-capture detection (SPME-GC-μECD) for trace impurity analysis, as validated for brominated preservatives . Compare retention times with certified reference materials (CRMs) and quantify using calibration curves. Ensure batch-specific certificates of analysis (CoA) are provided by suppliers .

Advanced Research Questions

Q. What mechanistic pathways govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Investigate via density functional theory (DFT) to model electron density around the bromine and amine groups. Compare with experimental kinetics (e.g., Suzuki-Miyaura coupling yields) under varying Pd catalyst systems. Link findings to broader frameworks like Hammett substituent constants or frontier molecular orbital theory .

Q. How can AI-driven simulations enhance the design of experiments (DoE) for this compound applications?

- Methodological Answer: Integrate COMSOL Multiphysics with machine learning to predict optimal reaction conditions (e.g., solvent polarity, temperature gradients). Train models on historical datasets (e.g., Kanto Reagent synthesis logs ) and validate via autonomous experimentation platforms .

Q. How should researchers resolve contradictions in reported catalytic activity data for brominated aromatic diamines?

- Methodological Answer: Conduct meta-analysis of published datasets, focusing on variables like catalyst loading and substrate ratios. Use multivariate regression to isolate confounding factors (e.g., moisture sensitivity). Replicate experiments under controlled conditions (dry N₂ atmosphere) and publish raw data for transparency .

Q. What theoretical frameworks are most applicable to studying the electronic properties of this compound?

- Methodological Answer: Apply conceptual density functional theory (CDFT) to calculate electrophilicity indices and local softness. Align with experimental UV-Vis spectra to validate charge-transfer transitions. Ground the analysis in quantum chemical principles, referencing peer-reviewed crystallographic data .

Q. Which separation technologies are optimal for isolating this compound from complex reaction mixtures?

- Methodological Answer: Use membrane-based separation (e.g., nanofiltration) for lab-scale purification, leveraging pore size selectivity for brominated aromatics. Compare with traditional column chromatography (silica gel, hexane/EtOAc eluents) for cost-effectiveness. Reference CRDC subclass RDF2050104 for advanced membrane tech .

Q. How can factorial design improve the scalability of this compound synthesis?

- Methodological Answer:

Implement a 2^k factorial design to test variables (temperature, stoichiometry, mixing rate) at pilot scale. Use ANOVA to identify significant factors and optimize for yield (>90%) and purity (>98%). Validate with response surface methodology (RSM) and cross-reference industrial separation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。